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Introduction

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family of
dyes.[1] It is characterized by its excellent photostability, high quantum yield, and sharp
spectral peaks, making it a valuable tool for a variety of fluorescence-based biological
applications, including immunofluorescence microscopy.[1][2] This document provides detailed
application notes and protocols for the use of Cyanine3.5 carboxylic acid in
immunofluorescence microscopy, a technigue that allows for the highly specific visualization of
proteins and other antigens within cells and tissues.[3]

Cyanine3.5 carboxylic acid is the unactivated form of the dye.[4][5] While it can be used as a
non-reactive control, its primary utility in immunofluorescence stems from its potential for
activation to conjugate with biomolecules.[4][6] The carboxylic acid group can be chemically
modified to create a reactive ester (e.g., an N-hydroxysuccinimide or NHS ester), which can
then readily form a stable covalent bond with primary amine groups on proteins, such as
antibodies.[7][8] This covalent labeling allows for the specific tagging of antibodies, which can
then be used to detect their target antigens in fixed and permeabilized cells or tissues.

Photophysical Properties

The selection of a fluorophore is a critical step in designing a fluorescence microscopy
experiment. The key spectral properties of Cyanine3.5 are summarized in the table below.
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Property Value Reference
Excitation Maximum (Aex) ~581 nm [1]
Emission Maximum (Aem) ~596 nm [1]

Stokes Shift ~15 nm [1]

Molar Extinction Coefficient (g) 116,000 M—icm~1 [419]

Fluorescence Quantum Yield

0.35 4119
®) [4109]

Experimental Protocols

I. Activation of Cyanine3.5 Carboxylic Acid (Conversion
to NHS Ester)

For Cyanine3.5 carboxylic acid to be used for labeling antibodies, it must first be activated.
This protocol describes the conversion of the carboxylic acid to a more reactive N-
hydroxysuccinimide (NHS) ester.

Materials:

Cyanine3.5 carboxylic acid

e N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

e N-Hydroxysuccinimide (NHS)
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
* Reaction vessel (e.g., microcentrifuge tube)

 Stirring mechanism (e.g., magnetic stirrer or vortexer)

Inert gas (e.g., argon or nitrogen)

Procedure:
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e Dissolution: In a clean, dry reaction vessel, dissolve Cyanine3.5 carboxylic acid in
anhydrous DMF or DMSO.

o Addition of NHS and Coupling Agent: Add a molar excess (typically 1.2 equivalents) of NHS
and a molar excess (typically 1.2 equivalents) of DCC or EDC to the dissolved dye.

e Reaction Incubation: The reaction mixture should be stirred at room temperature for several
hours to overnight, preferably under an inert gas atmosphere to prevent moisture
contamination.

e Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

 Purification: Once the reaction is complete, the resulting Cy3.5 NHS ester can be purified
from byproducts using silica gel chromatography.

o Storage: The purified Cy3.5 NHS ester should be stored desiccated at -20°C and protected
from light.

Il. Antibody Conjugation with Activated Cyanine3.5

This protocol outlines the general procedure for labeling antibodies with the activated
Cyanine3.5 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically
for each specific antibody to achieve the desired degree of labeling (DOL).[7]

Materials:

» Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH
8.3-8.5)[10][11]

Cyanine3.5 NHS ester stock solution (10 mM in anhydrous DMSO or DMF)[7]

Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0 or 1 M glycine)

Purification column (e.g., Sephadex G-25)[11]

Phosphate-buffered saline (PBS)
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Procedure:

o Prepare Antibody: Dialyze the antibody against the labeling buffer (0.1 M sodium
bicarbonate, pH 8.3-8.5) to remove any amine-containing preservatives. Adjust the antibody
concentration to 2-10 mg/mL.[11]

» Prepare Dye Solution: Allow the vial of Cyanine3.5 NHS ester to warm to room temperature
before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7]

» Labeling Reaction: While gently stirring, add the calculated volume of the Cy3.5 NHS ester
stock solution to the antibody solution. A typical starting molar ratio of dye to protein is 15:1,
but this should be optimized.[7]

 Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark with
continuous stirring.[7]

e Quenching (Optional): To terminate the reaction, add a quenching buffer to a final
concentration of 50-100 mM and incubate for an additional 10-15 minutes.[7]

 Purification: Separate the labeled antibody from the unreacted dye by gel filtration
chromatography using a Sephadex G-25 column equilibrated with PBS. The labeled antibody
will elute in the first colored fraction.[11]

o Determine Degree of Labeling (DOL):

o Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591
nm (the absorbance maximum for Cy3.5).[7]

o The DOL can be calculated using the Beer-Lambert law.

lll. Immunofluorescence Staining Protocol for Cultured
Cells

This protocol describes the use of Cy3.5-labeled antibodies for staining cultured cells.

Materials:
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e Cells grown on coverslips or in chamber slides

o Phosphate-buffered saline (PBS)

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

» Blocking buffer (e.g., 1-5% BSA or normal serum in PBST)[12]

e Cy3.5-labeled primary or secondary antibody

e Nuclear counterstain (e.g., DAPI)

e Antifade mounting medium

Procedure:

o Cell Preparation: Rinse cells twice with PBS to remove culture medium.[13]

» Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[12]

e Washing: Wash the cells three times with PBS for 5 minutes each.[12]

» Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.5%
Triton X-100 in PBS for 10-15 minutes.

» Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 60
minutes at room temperature.[12]

e Antibody Incubation:

o Direct Immunofluorescence: Incubate with the Cy3.5-labeled primary antibody diluted in
antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C, protected
from light.

o Indirect Immunofluorescence: Incubate with the unlabeled primary antibody, followed by
three washes in PBST, and then incubation with a Cy3.5-labeled secondary antibody.
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o Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[12]
o Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
e Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

e Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with
appropriate filters for Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm).

Diagrams

Click to download full resolution via product page

Caption: Workflow for using Cyanine3.5 carboxylic acid in immunofluorescence.
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Caption: Indirect immunofluorescence detection of a membrane receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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